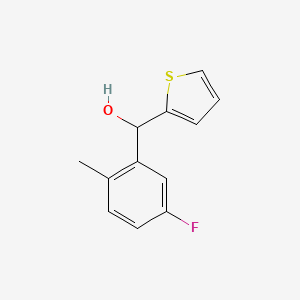

3-Fluoro-6-methylphenyl-(2-thienyl)methanol

Description

Significance of Aryl(heteroaryl)methanol Scaffolds in Synthetic Chemistry

The aryl(heteroaryl)methanol scaffold is a fundamental structural unit in organic chemistry, characterized by a hydroxyl-bearing carbon atom connected to both an aryl (or heteroaryl) and another aryl or heteroaryl group. These structures are not merely synthetic curiosities; they are integral components of numerous natural products and therapeutic agents. mdpi.com Their importance stems from their ability to act as versatile building blocks for more complex molecular architectures. The C(sp³)–C(sp²) bond within this substructure is crucial in drug discovery, as it helps create three-dimensional complexity, which can lead to improved solubility and better pharmacokinetic profiles. princeton.edu

In synthetic chemistry, the development of efficient methods to create these scaffolds is an active area of research. princeton.edu Transition metal-catalyzed cross-coupling reactions are a common strategy, and innovative approaches continue to be developed for site-selective functionalization of the aromatic rings. nih.gov The utility of these scaffolds is demonstrated in their application as ligands in catalysis and as key intermediates in the total synthesis of complex molecules. mdpi.com

Table 1: Key Attributes of Aryl(heteroaryl)methanol Scaffolds

| Attribute | Significance in Synthetic Chemistry |

|---|---|

| Structural Core | Found in a wide range of natural products and bioactive molecules. mdpi.com |

| Synthetic Intermediate | Serves as a versatile precursor for creating more complex chemical entities. |

| 3D Complexity | The C(sp³)–C(sp²) linkage imparts desirable three-dimensional characteristics to molecules, which is beneficial for drug design. princeton.edu |

| Catalysis | Used as privileged ligands and organocatalysts in various chemical transformations. mdpi.com |

Academic Relevance of Organofluorine Compounds in Organic Synthesis

Organofluorine chemistry, which studies compounds containing a carbon-fluorine bond, has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. wikipedia.orgnih.gov The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to drug candidates. nih.gov

The high electronegativity of fluorine can also influence the acidity of nearby functional groups and alter the conformation of a molecule, thereby affecting its binding affinity to biological targets. wikipedia.org While only a handful of organofluorine compounds are known to occur naturally, their synthetic counterparts are ubiquitous in pharmaceuticals and advanced materials. worktribe.com The development of novel and efficient fluorination methods remains a significant challenge and a highly active area of academic and industrial research, as most laboratories are not equipped for complex fluorination procedures. acs.org

Table 2: Impact of Fluorine Substitution in Organic Molecules

| Property | Effect of Fluorine | Academic/Industrial Relevance |

|---|---|---|

| Metabolic Stability | Increased resistance to metabolic degradation due to the strength of the C-F bond. nih.govresearchgate.net | Enhances the half-life and bioavailability of pharmaceuticals. |

| Acidity | Increases the acidity of neighboring protons (e.g., trifluoroacetic acid vs. acetic acid). wikipedia.org | Useful for creating strong acids and modifying the pKa of drug candidates. |

| Lipophilicity | Can increase lipophilicity, which affects cell membrane permeability. | Important for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. |

| Binding Affinity | Alters electronic properties and conformation, potentially improving binding to target enzymes or receptors. worktribe.com | A key strategy in rational drug design to enhance potency and selectivity. |

Importance of Thiophene (B33073) Derivatives in Heterocyclic Chemistry Research

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. derpharmachemica.com Its derivatives are a prominent class of compounds that occupy a central position in synthetic organic chemistry and medicinal chemistry. derpharmachemica.comnih.gov Thiophene is often considered a bioisostere of benzene (B151609), meaning it can be substituted for a benzene ring in a molecule without significantly altering its size and shape, yet potentially improving its therapeutic properties. cognizancejournal.com This bioisosteric relationship has been exploited by medicinal chemists to design novel drugs with a broad spectrum of pharmacological activities. cognizancejournal.com

Thiophene-containing compounds have been shown to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. nih.govcognizancejournal.com Several marketed drugs, such as the antiplatelet agent Ticlopidine and the antibiotic Cefoxitin, incorporate a thiophene nucleus, highlighting its therapeutic relevance. nih.govbohrium.com Beyond medicine, thiophene derivatives are also crucial in materials science, particularly in the development of organic semiconductors and conductive polymers.

Table 3: Applications of Thiophene Derivatives

| Field | Application | Examples |

|---|---|---|

| Medicinal Chemistry | Core scaffold in drugs with diverse therapeutic actions. nih.gov | Antiviral, antihypertensive, anticancer, anti-inflammatory, and antimicrobial agents. cognizancejournal.com |

| Agrochemicals | Used in the development of new pesticides and herbicides. | Fungicides and insecticides. |

| Materials Science | Building block for organic electronics. | Conductive polymers (e.g., polythiophene), organic light-emitting diodes (OLEDs), and field-effect transistors (FETs). |

| Synthetic Chemistry | Versatile intermediate for the synthesis of complex heterocyclic systems. bohrium.com | Utilized in various named reactions and multi-component syntheses. |

Contextualizing the Hybrid Structural Motif: Aryl, Fluoro, Methyl, and Thienyl Substitution

The chemical structure of 3-Fluoro-6-methylphenyl-(2-thienyl)methanol represents a deliberate convergence of the distinct chemical features discussed above. This hybrid molecule brings together a substituted phenyl ring and a thiophene ring, linked by a methanol (B129727) bridge, creating a classic aryl(heteroaryl)methanol scaffold.

The academic interest in this specific molecule can be deconstructed as follows:

Aryl(heteroaryl)methanol Core: This central framework provides a proven structural foundation often associated with biological activity and serves as a versatile handle for further chemical modification.

Thienyl Group: The presence of the 2-thienyl moiety introduces a heteroaromatic system that can act as a bioisostere for a phenyl group. It offers unique electronic properties and potential interaction points with biological targets, contributing to a diverse pharmacological profile. nih.govcognizancejournal.com

Substituted Phenyl Ring: The phenyl group is functionalized with both a fluorine atom and a methyl group, which are strategically placed.

Fluorine Substitution: The fluorine at the 3-position is expected to modulate the electronic properties of the phenyl ring and could enhance the metabolic stability of the molecule. This is a common strategy in drug design to improve pharmacokinetic properties. worktribe.com

Methyl Substitution: The methyl group at the 6-position (ortho to the methanol bridge) introduces steric bulk. This can influence the rotational freedom around the C-C bond connecting the phenyl ring to the methanol carbon, potentially locking the molecule into a specific conformation. Such conformational rigidity can be crucial for selective binding to a biological receptor.

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-methylphenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FOS/c1-8-4-5-9(13)7-10(8)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGFBWLYENQCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Synthetic Transformations

Mechanistic Pathways in Organofluorine Compound Synthesis

The formation of the C-F bond is a cornerstone of organofluorine chemistry. Several mechanistic routes are employed, each with unique intermediates and reaction kinetics.

Fluorinated carbenes are highly reactive intermediates that serve as powerful tools for installing fluorine-containing groups. rsc.org A common precursor for difluorocarbene (:CF₂) is (triphenylphosphonio)difluoroacetate (B2812620) (PDFA), which generates the carbene under thermal conditions without requiring additional reagents. cas.cn The mechanism involves the initial formation of an ylide (Ph₃P⁺CF₂⁻), which then releases difluorocarbene. cas.cn

Another significant pathway involves transition metal carbene complexes. In copper-catalyzed asymmetric fluorination of α-diazoesters, computational studies suggest a mechanism where the fluoride (B91410) nucleophile initially attacks the copper atom of a transient donor/acceptor carbene intermediate. nih.gov This is followed by a 1,2-fluoride shift, or migratory insertion, from the copper to the carbene carbon. nih.gov For this migration to occur, the carbene unit must rotate around the Cu-C bond to achieve the necessary orbital overlap, and the directionality of this rotation within the chiral ligand environment determines the stereochemical outcome. nih.gov

Table 1: Examples of Fluorinated Carbene Intermediates and Applications

| Carbene Intermediate/Precursor | Generation Method | Typical Application |

| Difluorocarbene (:CF₂) from PDFA | Thermal decarboxylation of Ph₃P⁺CF₂CO₂⁻ | [2+1] cycloaddition with multiple bonds. acs.org |

| Copper Carbene Complex | Reaction of α-diazoester with Cu catalyst | Asymmetric α-fluorination of esters. nih.gov |

| Platinum Carbene Complex | Reaction with SF₄ | Oxidative addition to form fluorido complexes. researchgate.net |

Oxidative fluorination introduces fluorine into nucleophilic or electron-neutral molecules by combining a mild oxidant with a nucleophilic fluoride source, such as potassium fluoride (KF). nih.govresearchgate.net This approach avoids the use of harsh electrophilic fluorinating agents like F₂. nih.gov

A representative system is the use of trichloroisocyanuric acid (TCICA) as the oxidant with KF. nih.gov This combination has proven effective for the synthesis of aryl-SF₅ compounds from aryl disulfides, proceeding through an aryl-SF₄Cl intermediate. nih.gov The mechanism is sensitive to steric hindrance, where ortho-substituents can inhibit oxidation, leading to different products like aryl-SF₃ compounds. nih.gov

Manganese-catalyzed oxidative C-H fluorination provides another example. Here, a manganese catalyst, such as a manganese porphyrin, facilitates the reaction between a C-H bond and a fluoride ion source. dntb.gov.ua These methods can be applied to both aliphatic and benzylic C-H bonds. dntb.gov.ua

The direct conversion of a C-H bond to a C-F bond is a highly desirable transformation that enhances synthetic efficiency. Two primary mechanistic strategies are employed: transition-metal-mediated catalysis and radical-mediated pathways. cas.cn

Transition-metal catalysis, particularly with palladium, enables the fluorination of C(sp²) and C(sp³) sites. researchgate.net These reactions often utilize directing groups within the substrate to position the metal catalyst, allowing for high regioselectivity. The mechanism involves the formation of high-oxidation-state transition-metal fluoride complexes, from which the C-F bond is formed via reductive elimination. cas.cnresearchgate.net

Radical-based protocols offer an alternative, non-directed approach. In these mechanisms, a carbon-centered radical is typically formed through hydrogen atom abstraction by a reactive heteroatom radical or a high-valent metal-oxo intermediate. cas.cn This carbon radical then reacts with a fluorine source, such as Selectfluor, to form the C-F bond. cas.cnorganic-chemistry.org Photocatalysis can be used to generate the necessary radicals under mild conditions. cas.cn

Table 2: Comparison of C-H Fluorination Mechanisms

| Mechanism Type | Key Features | Typical Catalyst/Reagent | Regioselectivity |

| Transition Metal-Mediated | Requires directing group, involves high-valent metal-fluoride intermediate. | Palladium complexes. researchgate.net | High, controlled by directing group. |

| Radical-Mediated | Involves carbon-centered radical, often initiated by light or another radical initiator. | Fe(II)/Fe(III) catalysts, photocatalysts. cas.cn | Dependent on intrinsic C-H bond reactivity. |

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing nucleophiles onto an aromatic ring that bears a leaving group. wikipedia.org Unlike typical SN2 reactions, the SNAr pathway proceeds via a two-step addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate. wikipedia.orgmasterorganicchemistry.com

The mechanism involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, which breaks the ring's aromaticity and forms a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

In SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack, accelerating the reaction. masterorganicchemistry.comchemistrysteps.com This principle is crucial for synthesizing fluorinated aromatic compounds. Heteroarenes like pyridine (B92270) and thiophene (B33073) are often more reactive than benzene (B151609) in SNAr reactions due to the ability of the heteroatom to delocalize the negative charge in the Meisenheimer intermediate. wikipedia.orgderpharmachemica.com

Mechanistic Aspects of Thiophene Ring Formation

The construction of the thiophene ring is a well-established area of heterocyclic chemistry, with several named reactions and modern catalytic methods available.

Metal-catalyzed heterocyclization is a powerful, atom-economical method for synthesizing thiophenes from readily available acyclic precursors. nih.gov A common strategy involves the cyclization of substrates containing both an alkyne and a sulfur-based nucleophile. nih.gov

The generally accepted mechanism involves the electrophilic activation of the carbon-carbon triple bond by coordination to a metal center (e.g., Pd, Cu, Au, Ag). nih.govnih.gov This activation makes the alkyne susceptible to intramolecular nucleophilic attack by the sulfur-containing group (e.g., a thiol). nih.gov This cyclization can proceed through either an exo or endo pathway, followed by protonolysis or other terminating steps to yield the substituted thiophene. nih.gov For instance, the PdI₂-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols into thiophenes proceeds via a 5-endo-dig S-cyclization pathway. nih.govorganic-chemistry.org

Another prominent, though not strictly metal-catalyzed, route is the Paal-Knorr thiophene synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. derpharmachemica.comorganic-chemistry.org The proposed mechanism involves the initial formation of a thione, followed by tautomerization and cyclization, with the final step being the elimination of water, driven by the formation of the stable aromatic thiophene ring. derpharmachemica.com

Table 3: Selected Methods for Thiophene Synthesis

| Synthesis Method | Precursor Type | Reagent/Catalyst | Mechanistic Feature |

| Metal-Catalyzed Heterocyclization | Functionalized Alkynes | Pd, Cu, Au, Ag complexes. nih.govnih.gov | Activation of alkyne by metal, followed by intramolecular S-nucleophile attack. nih.gov |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compounds | Phosphorus Pentasulfide, Lawesson's Reagent. organic-chemistry.org | Condensation with a sulfur source, followed by cyclization and dehydration. derpharmachemica.com |

| Gewald Synthesis | α-Methylene Ketone + β-Ketonitrile | Elemental Sulfur, Base | Knoevenagel condensation followed by cyclization with sulfur. derpharmachemica.com |

Unable to Generate Article on "3-Fluoro-6-methylphenyl-(2-thienyl)methanol" Due to Lack of Scientific Data

Following a comprehensive search of available scientific literature, it has been determined that there is no published research on the specific chemical compound “this compound” concerning the mechanistic investigations requested. The specified reaction pathways, including Iodocyclization, Base-Promoted Cyclization, Enantioselective Reduction, and Organometallic Addition, have not been documented for this particular compound.

The user's request for a detailed and scientifically accurate article is contingent upon the existence of underlying research data. The instructions to strictly adhere to a detailed outline focusing on these specific mechanistic investigations cannot be fulfilled without relevant studies and findings. Any attempt to generate content on these topics for "this compound" would be speculative and would not meet the standards of scientific accuracy.

While structurally related compounds and general principles of these reaction mechanisms exist, the user's explicit instruction to focus solely on "this compound" and not introduce information outside the specified scope prevents the inclusion of analogous data from other molecules.

Therefore, the requested article cannot be generated at this time. Should scientific literature on the synthesis and mechanistic studies of "this compound" become available, the creation of such an article would be possible.

Role in Organofluorine Chemistry Research

Impact of Fluorine on Molecular Architecture and Reactivity

The introduction of fluorine into an organic molecule profoundly alters its physical and chemical properties. wikipedia.org This is attributable to a unique combination of electronic and steric effects, and the exceptional strength of the carbon-fluorine (C-F) bond. nih.gov

From a steric perspective, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. nih.gov This allows fluorine to act as a bioisostere of hydrogen, meaning it can replace a hydrogen atom without a significant change in molecular size, which is a valuable strategy in drug design. wikipedia.org However, the presence of multiple fluorine atoms can create a "fluorine sheath" that sterically shields the carbon backbone from chemical attack. wikipedia.org

C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than other carbon-halogen bonds. wikipedia.orgfiveable.meepfl.ch This strength is a consequence of the high electronegativity of fluorine, which imparts partial ionic character to the bond and leads to a strong electrostatic attraction between the carbon and fluorine atoms. wikipedia.orgalfa-chemistry.comwikipedia.org The exceptional stability of the C-F bond makes organofluorine compounds highly resistant to thermal degradation and metabolic oxidation, a key reason for their prevalence in pharmaceuticals and agrochemicals. alfa-chemistry.comfiveable.mewikipedia.org

| Bond | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) |

| CH₃–F | 1.39 | 115 |

| CH₃–H | - | 104.9 |

| CH₃–Cl | - | 83.7 |

| CH₃–Br | - | 72.1 |

| CH₃–I | - | 57.6 |

Table 1: Comparison of Carbon-Halogen Bond Properties. Data compiled from multiple sources. wikipedia.orgepfl.ch

Fluorine as a Modulating Element in Synthetic Pathways

The unique electronic properties of fluorine allow it to serve as a powerful modulating element in synthetic organic chemistry, influencing reaction outcomes and enabling novel transformations. rsc.orgresearchgate.net The strong electron-withdrawing nature of fluorine can alter the reactivity of adjacent functional groups, stabilize or destabilize reaction intermediates, and even direct the regioselectivity of certain reactions. fiveable.menih.govacs.org

In some contexts, fluorine can act as a "traceless directing group," guiding a reaction to a specific outcome before being removed in a subsequent step. organic-chemistry.org More commonly, the electronic influence of a C-F bond is harnessed to control the regiochemistry of reactions on aromatic rings. acs.org The interplay between fluorine's strong inductive withdrawal and weak resonance donation can be exploited to achieve selective functionalization of fluoroaromatic compounds. libretexts.org Furthermore, the stability of the C-F bond means it can endure harsh reaction conditions, allowing chemists to perform transformations elsewhere in the molecule without disturbing the fluorinated site. nih.gov The introduction of fluorine can also fundamentally alter reaction pathways; transformations that are unfeasible for non-fluorinated analogues can become possible, opening up new avenues for chemical synthesis. rsc.orgresearchgate.net

Development of Novel Fluorinating Reagents and Methodologies

The progress of organofluorine chemistry has been intrinsically linked to the development of new reagents and methods for introducing fluorine into molecules. uzh.ch Historically, fluorination relied on hazardous reagents like elemental fluorine (F₂) or hydrogen fluoride (B91410), which were difficult to handle and often unselective. researchgate.net

A major breakthrough was the development of safer and more manageable electrophilic fluorinating agents, particularly those containing a nitrogen-fluorine (N-F) bond. wikipedia.org These reagents offer a range of reactivities, are often stable solids that can be handled in standard laboratory glassware, and have enabled a dramatic expansion in the scope of fluorination chemistry. researchgate.netnih.gov Two of the most widely used N-F reagents are N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. nih.govmdpi.com

Modern fluorine chemistry is characterized by two main strategies:

Electrophilic Fluorination : Involves the reaction of an electron-rich substrate (a nucleophile) with an electrophilic fluorine source ("F+"). wikipedia.org This is a common method for fluorinating carbanions, enolates, and electron-rich aromatic rings. nih.gov

Nucleophilic Fluorination : Uses a nucleophilic fluoride source ("F-"), such as potassium fluoride or cesium fluoride, to displace a leaving group from an electron-poor substrate. organic-chemistry.org

More recently, research has focused on the development of catalytic methods for fluorination, including transition-metal catalysis, organocatalysis, and photoredox catalysis. mdpi.comscilit.com These advanced techniques offer improved selectivity (including enantioselectivity), milder reaction conditions, and the ability to perform late-stage fluorination on complex molecules. mdpi.comacs.orgnih.gov

| Reagent Name | Acronym | Type | Key Features |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Cationic N-F | Highly reactive, versatile, commercially available solid. mdpi.com |

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F | Crystalline solid, widely used for fluorinating enolates and in catalytic reactions. nih.govmdpi.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F | An early, effective N-F reagent. wikipedia.org |

Table 2: Common Electrophilic N-F Fluorinating Reagents.

Strategic Incorporation of Fluoroalkyl Groups into Organic Molecules

Beyond the introduction of a single fluorine atom, the strategic incorporation of fluoroalkyl groups—most notably the trifluoromethyl (–CF₃) group—is a cornerstone of modern medicinal and materials chemistry. nbinno.comcas.cn Fluoroalkyl groups can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity. nbinno.commdpi.com For example, the trifluoromethyl group is highly lipophilic and can enhance a drug's ability to cross cell membranes. nbinno.com Its strong C-F bonds also make it exceptionally resistant to metabolic breakdown. nbinno.com

The synthesis of molecules containing these groups is achieved through fluoroalkylation reactions . rsc.orgrsc.org This field has seen rapid development, with methods categorized as nucleophilic, electrophilic, and radical fluoroalkylation. rsc.org

Key strategies for incorporating fluoroalkyl groups include:

Use of Fluoroalkyl-Containing Reagents : Reagents such as trifluoromethyltrimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) are widely used to deliver the CF₃ group to electrophilic substrates like aldehydes and ketones. cas.cn Electrophilic trifluoromethylating reagents, such as Togni and Umemoto reagents, have also been developed to react with nucleophiles. cas.cnresearchgate.net

Fluorinated Building Blocks : A dominant approach, particularly in drug discovery, involves using small, readily available molecules that already contain the desired fluoroalkyl group. nbinno.comnih.gov These building blocks are then incorporated into larger molecular structures through standard synthetic transformations. nih.govresearchgate.net

Catalytic Methods : Visible-light photoredox catalysis has emerged as a powerful tool for generating fluoroalkyl radicals under mild conditions, enabling their addition to a wide range of organic substrates. acs.org

The development of diverse strategies for fluoroalkylation allows chemists to precisely install these important functional groups, facilitating the creation of novel compounds with enhanced properties. rsc.orgnih.gov

Role in Thiophene Chemistry Research

Thiophene (B33073) as a Versatile Heteroaromatic Building Block

Thiophene is a five-membered aromatic heterocycle containing a single sulfur atom (C₄H₄S). algoreducation.com Its aromaticity, which adheres to Hückel's rule, imparts significant stability to the ring system. algoreducation.com Compared to its isoelectronic counterparts, furan (B31954) and pyrrole, thiophene possesses the highest resonance energy, contributing to its chemical robustness. nih.gov This stability, combined with its reactivity, makes thiophene a highly versatile and valuable building block in organic synthesis. algoreducation.com

The utility of thiophene is prominent in several fields:

Materials Science : Thiophene derivatives are fundamental units in the construction of conductive polymers (like polythiophenes), organic thin-film transistors, and organic photovoltaics due to their outstanding electronic properties. nih.govmdpi.com

Agrochemicals and Dyes : The stable and modifiable structure of thiophene lends itself to the development of various dyes and agrochemical agents. algoreducation.com

The adaptability of the thiophene scaffold allows for its incorporation into complex molecular architectures, serving as a key intermediate for a diverse range of target molecules. algoreducation.commdpi.com

Functionalization Strategies of the Thiophene Ring

The thiophene ring can be chemically modified through various functionalization strategies, allowing chemists to fine-tune the properties of the resulting derivatives. The ring is more reactive than benzene (B151609) towards electrophilic aromatic substitution, a key pathway for its functionalization. nih.gov

Key strategies include:

Electrophilic Substitution : Reactions such as halogenation, nitration, and acylation can introduce functional groups onto the thiophene ring, typically at the C2 or C5 positions due to the directing effect of the sulfur atom. algoreducation.com

Metal-Catalyzed Cross-Coupling : Modern synthetic methods, including Suzuki, Stille, and Sonogashira couplings, are extensively used to form carbon-carbon bonds, attaching various substituents to the thiophene core. These methods offer a high degree of control and are compatible with a wide range of functional groups. researchgate.net

Asymmetric Functionalization : The development of chiral thiophene derivatives is crucial for pharmaceutical applications. rsc.org Catalytic asymmetric dearomatization (CADA) has emerged as a significant strategy to create complex, three-dimensional structures from flat aromatic precursors. rsc.orgrsc.org

Modification of Existing Substituents : Functional groups already present on a thiophene derivative can be further elaborated. For instance, an aldehyde group can undergo Wittig reactions or aldol (B89426) condensations to extend the carbon framework. nih.gov

| Functionalization Strategy | Description | Typical Reactions | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Introduction of functional groups onto the aromatic ring via an electrophile. Thiophene is highly reactive. | Halogenation, Nitration, Friedel-Crafts Acylation, Sulfonation | algoreducation.comnih.gov |

| Metal-Catalyzed Cross-Coupling | Formation of C-C or C-Heteroatom bonds using a metal catalyst (e.g., Palladium, Copper). | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig | researchgate.net |

| Directed Ortho-Metalation (DoM) | Deprotonation at a position ortho to a directing group, followed by quenching with an electrophile. | Lithiation followed by reaction with various electrophiles. | |

| Asymmetric Functionalization | Creation of chiral thiophene derivatives, often through catalytic processes. | Catalytic Asymmetric Dearomatization (CADA) | rsc.orgrsc.org |

Recent Advances in Thiophene Synthesis and Derivatization

While classic synthetic routes like the Gewald, Paal-Knorr, and Fiesselmann syntheses remain important, recent research has focused on developing more efficient, selective, and environmentally benign methods. bohrium.com

Modern advancements include:

Multicomponent Reactions (MCRs) : MCRs, such as modifications of the Gewald reaction, allow for the one-pot synthesis of highly substituted thiophenes from simple starting materials. These approaches improve efficiency by reducing the number of synthetic steps and minimizing waste. nih.gov

Metal-Catalyzed Heterocyclization : The cyclization of functionalized alkynes using metal catalysts is a powerful and atom-economical strategy for constructing the thiophene ring with high regioselectivity. mdpi.com

Iodocyclization : The use of iodine to promote the cyclization of sulfur-containing alkyne substrates provides a direct route to iodine-containing thiophenes, which can be further modified via cross-coupling reactions. mdpi.com

Metal-Free Approaches : To improve the sustainability of thiophene synthesis, metal-free synthetic routes are being actively developed. These methods often rely on innovative reaction pathways, such as tandem additions and oxidative annulations. bohrium.com

Synthetic Utility of Substituted Thiophene Derivatives as Intermediates

Substituted thiophene derivatives are invaluable as intermediates in the synthesis of more complex molecules across various industries. algoreducation.com Their stable core and the presence of functional groups that can be readily transformed make them ideal building blocks.

The utility of these intermediates is demonstrated by their role in the synthesis of:

Active Pharmaceutical Ingredients (APIs) : Thiophene intermediates are fundamental to the production of numerous drugs. They form the core of molecules with anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. researchgate.netresearchgate.net For example, key intermediates like aminothiophenes can be elaborated into fused heterocyclic systems with significant biological activity. researchgate.net

Organic Electronic Materials : Oligo- and polythiophenes, built from functionalized thiophene monomers, are essential for creating materials used in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells. mdpi.com

Functional Dyes and Pigments : The chromophoric properties of conjugated thiophene systems are exploited in the design of advanced dyes and pigments.

The strategic design and synthesis of substituted thiophene intermediates are therefore central to the advancement of both medicinal chemistry and materials science.

Computational and Theoretical Studies

Quantum Chemical Investigations of Fluorinated Thiophenes and Aryl Systems

Quantum chemical investigations are fundamental to understanding the behavior of fluorinated aromatic and heteroaromatic systems. The introduction of fluorine into thiophene (B33073) and aryl rings can significantly alter their electronic structure, reactivity, and intermolecular interactions. nih.govresearchgate.net These studies often employ sophisticated computational methods to model molecular behavior at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules. DFT calculations are instrumental in optimizing molecular geometries to their lowest energy state, thereby predicting bond lengths, bond angles, and dihedral angles. nih.gov This information is crucial for structural elucidation, especially when experimental data from techniques like X-ray crystallography is unavailable.

Table 1: Hypothetical DFT-Calculated Structural Parameters for 3-Fluoro-6-methylphenyl-(2-thienyl)methanol This table presents illustrative data typical of DFT calculations at the B3LYP/6-311G(d,p) level.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C(aryl)-C(methanol) | 1.52 Å |

| C(thienyl)-C(methanol) | 1.51 Å | |

| C-O | 1.43 Å | |

| C-F | 1.35 Å | |

| Bond Angles | C(aryl)-C(methanol)-C(thienyl) | 110.5° |

| O-C(methanol)-C(aryl) | 109.8° | |

| F-C(aryl)-C(aryl) | 118.5° |

Conformational Analysis of Substituted Aryl(heteroaryl)methanols

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. chemistrysteps.comnobelprize.org For aryl(heteroaryl)methanols, the most significant conformational flexibility arises from the rotation around the single bonds connecting the central methanol (B129727) carbon to the aryl and heteroaryl rings. The relative orientation of these rings is determined by a complex interplay of steric hindrance and electronic interactions. plos.org

In this compound, the presence of substituents on the phenyl ring (fluoro and methyl groups) introduces steric and electronic effects that influence the preferred conformation. plos.org Computational methods can be used to calculate the potential energy surface as a function of the key dihedral angles, identifying the lowest energy (most stable) conformers. This analysis is critical for understanding how the molecule's three-dimensional shape affects its physical properties and biological activity.

Table 2: Illustrative Conformational Energy Profile This table shows hypothetical relative energies for different conformers resulting from rotation around the C(aryl)-C(methanol) bond.

| Conformer | Dihedral Angle (F-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | 180° | 0.00 | 75 |

| Syn-periplanar | 0° | 2.50 | 5 |

| Gauche | 60° | 1.20 | 20 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). pku.edu.cn

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. acadpubl.eu A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis of the HOMO and LUMO would reveal how electron density is distributed and which parts of the molecule are most likely to participate in chemical reactions. nih.gov DFT calculations are commonly used to determine the energies and shapes of these orbitals. materialsciencejournal.org

Table 3: Representative Frontier Molecular Orbital Energies Illustrative data calculated via DFT for understanding electronic properties.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Primarily localized on the electron-rich thiophene ring. |

| LUMO | -1.25 | Distributed across the fluorinated phenyl ring. |

| HOMO-LUMO Gap | 4.60 | Indicates high chemical stability. |

Studies on Intermolecular and Intramolecular Interactions

Non-covalent interactions, both within a molecule (intramolecular) and between molecules (intermolecular), play a crucial role in determining the structure and properties of chemical systems. scielo.org.mxmdpi.com These interactions include hydrogen bonds, van der Waals forces, and π-π stacking. In this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds in the solid state or in solution.

Table 4: Potential Non-Covalent Interactions in this compound

| Interaction Type | Description | Potential Role |

| Intermolecular H-Bond | O-H···O | Key interaction in crystal packing and solution aggregation. |

| Intramolecular H-Bond | O-H···F / O-H···S | May influence the preferred conformation of the molecule. |

| π-π Stacking | Thiophene-Phenyl | Can contribute to the stability of molecular aggregates. |

| Van der Waals | Methyl/Fluoro groups | General attractive and repulsive forces affecting packing. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products. This involves identifying intermediate structures and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For the synthesis of this compound, for example, in a Grignard reaction between 2-thienylmagnesium bromide and 3-fluoro-6-methylbenzaldehyde, reaction pathway modeling could elucidate the step-by-step mechanism. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This analysis provides insights into the reaction kinetics and can help in optimizing reaction conditions to improve yields or selectivity.

Prediction of Stereochemical Outcomes

Since the central methanol carbon in this compound is a stereocenter, reactions that form this center can potentially produce a racemic mixture of two enantiomers. Predicting the stereochemical outcome of asymmetric syntheses is a significant challenge and a key area of computational study.

If a chiral catalyst or reagent is used in the synthesis, computational models can be employed to predict which enantiomer will be formed in excess. This involves modeling the interaction between the substrate and the chiral catalyst in the transition state. By comparing the energies of the two diastereomeric transition states that lead to the (R) and (S) products, the enantiomeric excess (ee) can be predicted. This approach, often referred to as steric approach control, considers how the steric bulk of the reactants and catalyst directs the incoming reagent to one face of the molecule over the other.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

A primary focus for future research should be the development of synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of sustainable chemistry.

Green Chemistry Approaches

Traditional syntheses of aryl methanols often rely on organometallic reagents and solvents that pose environmental and safety concerns. Future work should aim to redesign these processes in line with green chemistry principles. Key areas for investigation include:

Solvent Selection: A critical aspect is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives. Research could focus on adapting the synthesis to be performed in more benign solvents such as ethyl acetate (B1210297) (EtOAc) or N-Butylpyrrolidinone, which have better environmental profiles.

Atom Economy: Synthetic strategies should be chosen to maximize the incorporation of atoms from the starting materials into the final product. Catalytic approaches are inherently more atom-economical than stoichiometric reactions.

Flow Chemistry Applications

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Applying flow chemistry to the synthesis of 3-Fluoro-6-methylphenyl-(2-thienyl)methanol could be a major research avenue. Advantages include:

Enhanced Safety and Control: Flow reactors, with their high surface-area-to-volume ratios, allow for precise control over reaction temperature and pressure. This is particularly beneficial for managing highly exothermic reactions or handling hazardous reagents that may be used in the synthesis.

Scalability and Reproducibility: Flow chemistry facilitates easier scaling of production from laboratory to pilot-plant levels. The automated and controlled nature of flow systems ensures higher reproducibility compared to batch methods.

Integration of Synthesis and Analysis: Continuous flow setups can be integrated with in-line analytical techniques, allowing for real-time monitoring and optimization of the reaction sequence.

Exploration of Novel Catalytic Systems for Asymmetric Synthesis

Given that this compound is a chiral molecule, the development of methods for its enantioselective synthesis is of high scientific importance. Future research should explore novel catalytic systems capable of producing the desired enantiomer with high selectivity.

One promising approach involves the asymmetric addition of organometallic reagents to an aldehyde. Research has demonstrated the successful catalytic asymmetric synthesis of aryl heteroaryl methanols using organozinc reagents in the presence of chiral amino alcohol-based catalysts. This methodology could be adapted by first preparing the organozinc derivative of either 2-bromothiophene (B119243) or 1-bromo-3-fluoro-6-methylbenzene and then adding it to the corresponding aldehyde partner in the presence of a suitable chiral catalyst.

Another avenue is the asymmetric hydrogenation of the corresponding ketone, (3-fluoro-6-methylphenyl)(thiophen-2-yl)methanone. The development of chiral catalysts, such as RuPHOX-Ru complexes, has enabled the highly enantioselective hydrogenation of diaryl ketones to their corresponding chiral methanols. Investigating similar ruthenium- or iridium-based catalytic systems for the reduction of the prochiral ketone precursor could provide an efficient route to enantioenriched this compound.

Advanced Mechanistic Elucidation through Spectroscopic and Computational Methods

A deeper understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing reaction conditions and improving selectivity. Future studies should employ a combination of advanced spectroscopic and computational techniques.

Spectroscopic methods such as in-situ Fourier-transform infrared (FTIR) or nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the reaction in real-time. This would allow for the identification of transient intermediates and byproducts, providing valuable insight into the reaction pathway.

Computational chemistry offers powerful tools for mechanistic investigation. Density Functional Theory (DFT) calculations can be employed to model the reaction pathways, calculate the energies of transition states and intermediates, and understand the origins of chemo- and enantioselectivity. Such computational studies can help rationalize experimental observations and guide the design of more efficient catalysts and reaction conditions.

Design and Synthesis of Analogs with Modified Substitution Patterns for Academic Exploration

Systematic modification of the molecular structure of this compound can lead to a library of related compounds for academic study. This exploration of chemical space is valuable for understanding structure-property relationships. Future research could focus on designing and synthesizing analogs with varied substitution patterns on both the phenyl and thienyl rings.

Potential Modifications could include:

Phenyl Ring Substitution:

Varying the position and nature of the halogen substituent (e.g., chloro, bromo).

Replacing the methyl group with other alkyl, alkoxy, or electron-withdrawing/donating groups.

Thiophene (B33073) Ring Substitution:

Introducing substituents at the C3, C4, or C5 positions of the thiophene ring.

Linker Modification:

Exploring the synthesis of related diaryl structures where the methanol (B129727) linker is altered.

The synthesis of these new analogs would provide a platform for investigating how electronic and steric effects influence the compound's physical, chemical, and potentially biological properties.

Interdisciplinary Research with Computational Chemistry and Materials Science

Future progress in understanding and utilizing this compound and its derivatives will benefit significantly from interdisciplinary collaborations.

Computational Chemistry: Collaboration with computational chemists can accelerate the design of new analogs. Quantum chemical calculations can predict the electronic properties, reactivity, and potential interactions of newly designed molecules before their synthesis, allowing for a more targeted and efficient research approach.

Materials Science: Thiophene-containing molecules are known for their applications in organic electronics and materials science. Research in collaboration with materials scientists could explore the potential of this compound and its derivatives as building blocks for novel materials. For instance, they could be investigated as precursors for polymers with interesting optical or electronic properties or as ligands in the development of new metal-organic frameworks (MOFs).

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-6-methylphenyl-(2-thienyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two key steps: (1) forming the aryl-thienyl bond via Suzuki-Miyaura cross-coupling using a palladium catalyst, and (2) introducing fluorine and methyl groups. For the thienyl moiety, nucleophilic aromatic substitution (SNAr) with 2-thienyllithium under anhydrous conditions is effective. Fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80–100°C . Solvent choice (e.g., methanol for acid-catalyzed esterification analogs) and catalyst purity significantly impact yield. For example, traces of moisture may reduce coupling efficiency by 15–20% .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Reverse-Phase HPLC (RP-HPLC) : Use a C18 column with a methanol/water gradient (70:30 to 95:5 over 20 min) for purity assessment, as validated for structurally similar fluorinated aromatics .

- NMR Spectroscopy : ¹H and ¹⁹F NMR in deuterated chloroform (CDCl₃) to confirm substitution patterns. The fluorine chemical shift typically appears at δ −110 to −120 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₂FOS).

Q. How can researchers purify this compound, and what solvents are optimal?

- Methodological Answer : Recrystallization from ethanol or ethyl acetate/hexane mixtures (1:3 ratio) yields >95% purity. For chromatographic purification, silica gel with a 5–10% ethyl acetate in hexane eluent is effective. Avoid dimethylformamide (DMF) due to strong hydrogen-bonding interactions that complicate solvent removal .

Advanced Research Questions

Q. How can kinetic studies optimize the synthesis of this compound?

- Methodological Answer : Monitor reaction progress via in situ ¹⁹F NMR or FTIR to track fluorine incorporation. Rate constants (k) for analogous thienyl reactions follow second-order kinetics (first order in both aryl halide and nucleophile). For example, increasing temperature from 25°C to 50°C accelerates k by 2.5-fold, but side reactions (e.g., dehalogenation) may occur above 60°C . Optimize reagent stoichiometry (1.2:1 nucleophile:aryl halide) to minimize byproducts.

Q. How can researchers address contradictions in reported synthetic yields of fluorinated thienyl-methanol derivatives?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Deactivation : Trace oxygen or moisture in solvents reduces Pd catalyst activity. Use degassed solvents and Schlenk-line techniques to improve reproducibility.

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring slow thienyl coupling. Pre-activate the aryl halide with a Lewis acid (e.g., ZnCl₂) to enhance reactivity .

- Quantitative Analysis : Validate yields via internal standard calibration in HPLC to avoid UV absorbance biases .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states for SNAr reactions. Key parameters:

- Electrostatic Potential Maps : Identify electron-deficient sites on the fluorophenyl ring.

- Activation Energy (ΔG‡) : Compare ΔG‡ for thienyl vs. phenyl substitutions to rationalize reactivity trends. For example, 2-thienyl groups exhibit 10–15 kJ/mol lower ΔG‡ than phenyl due to enhanced conjugation .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Fluorine Positioning : Replace the 3-fluoro group with 4-fluoro to assess metabolic stability (CYP450 interactions).

- Thienyl Modifications : Substitute 2-thienyl with 3-thienyl to evaluate steric effects on target binding.

- Methanol Group Derivatization : Esterify the -OH group to improve membrane permeability (e.g., acetate prodrugs). SAR data from related compounds suggest trifluoromethyl analogs increase lipophilicity (logP +0.5) but may reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.